molecular formula C10H9N5 B2690710 4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole CAS No. 2309190-75-6

4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole

Cat. No.: B2690710
CAS No.: 2309190-75-6
M. Wt: 199.217
InChI Key: AYOIYTCYHUPGJE-UHFFFAOYSA-N
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Description

4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a pyrazole ring fused to a pyrrolopyrimidine moiety, which imparts unique chemical and biological properties. It has been studied for its potential as a multi-targeted kinase inhibitor, making it a promising candidate for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the pyrazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine derivatives can yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit multiple kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable candidate for the development of multi-targeted therapeutic agents .

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-7-4-14-15(5-7)10-8-2-3-11-9(8)12-6-13-10/h2-6H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOIYTCYHUPGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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